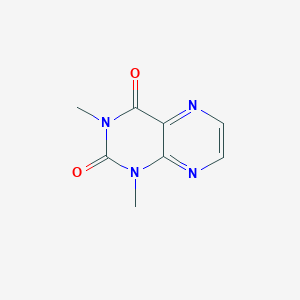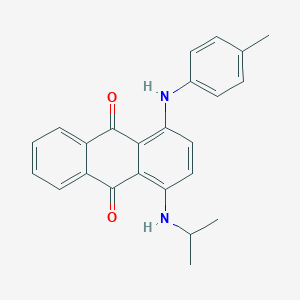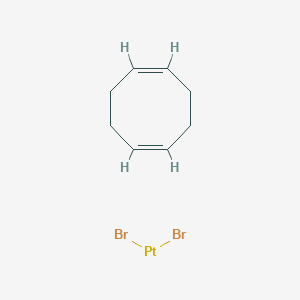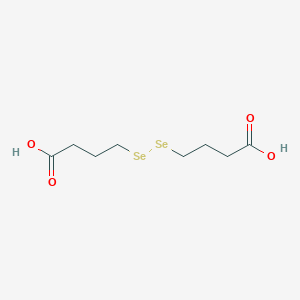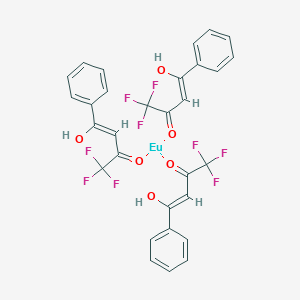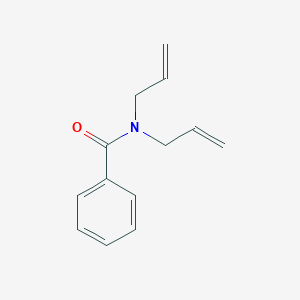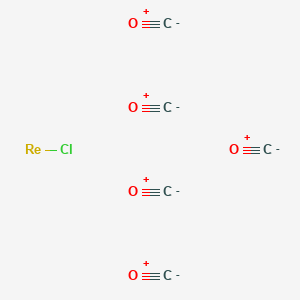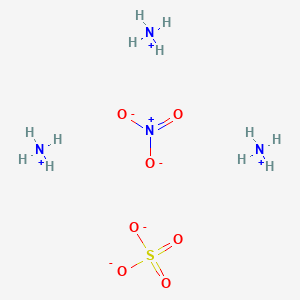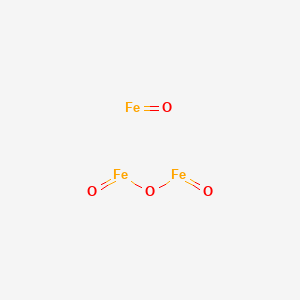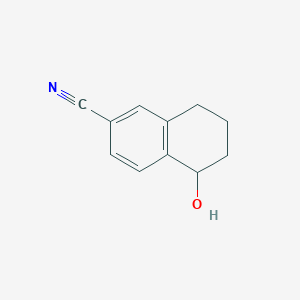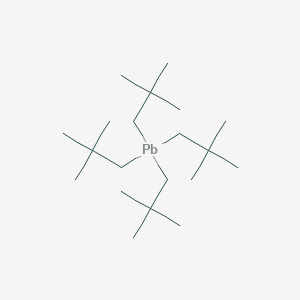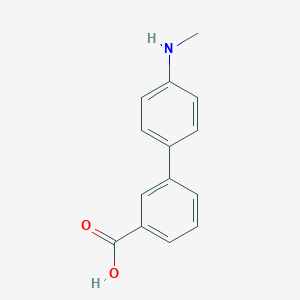![molecular formula C32H60O8S2Sn B089136 Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate CAS No. 13497-25-1](/img/structure/B89136.png)
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate, also known as TBTD, is a chemical compound that has been widely used in scientific research. It is a type of organotin compound that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of these neurotransmitters, resulting in various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate has been found to have various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and neuroprotective activity. It has also been found to have an inhibitory effect on the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate is its relatively low toxicity, which makes it suitable for use in laboratory experiments. However, its solubility in water is limited, which can make it difficult to work with in certain applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate. One area of interest is its potential use in the treatment of cancer, particularly as a targeted therapy for specific types of tumors. Another area of interest is its potential use as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate and its potential applications in various fields of science and medicine.
Métodos De Síntesis
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate can be synthesized by reacting dibutyltin oxide with disuccinic acid in the presence of thioacetic acid. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization from ethanol. The purity of the product can be confirmed by NMR spectroscopy and elemental analysis.
Aplicaciones Científicas De Investigación
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate has been used in various scientific research applications, including as a stabilizer for PVC, a catalyst for organic reactions, and an inhibitor for metal corrosion. It has also been found to have potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.
Propiedades
Número CAS |
13497-25-1 |
|---|---|
Nombre del producto |
Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate |
Fórmula molecular |
C32H60O8S2Sn |
Peso molecular |
755.7 g/mol |
Nombre IUPAC |
dibutyl 2-[dibutyl-(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanylstannyl]sulfanylbutanedioate |
InChI |
InChI=1S/2C12H22O4S.2C4H9.Sn/c2*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;2*1-3-4-2;/h2*10,17H,3-9H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
VXTLEAISONEAJR-UHFFFAOYSA-L |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](CCCC)(CCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
SMILES canónico |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](CCCC)(CCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Otros números CAS |
13497-25-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
